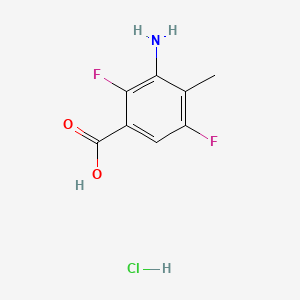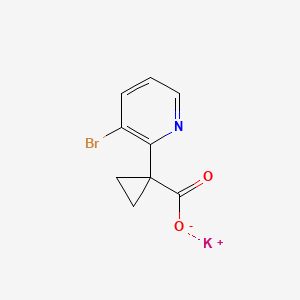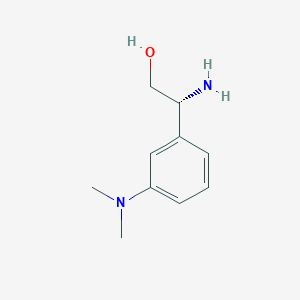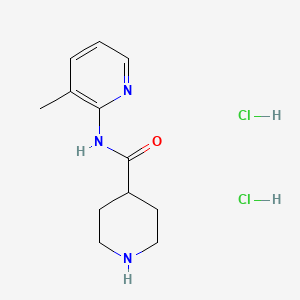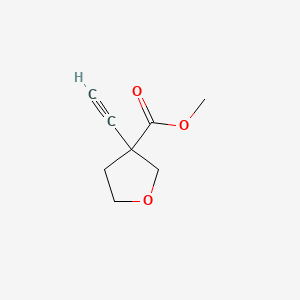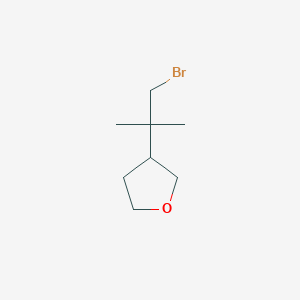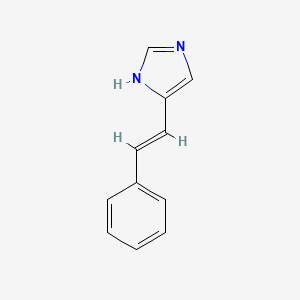
5-Styryl-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Styryl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicine, synthetic chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Styryl-1h-imidazole typically involves the condensation of an aldehyde with an imidazole derivative. One common method is the reaction of styryl aldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 5-Styryl-1h-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the styryl group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
5-Styryl-1h-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of 5-Styryl-1h-imidazole involves its interaction with biological molecules such as DNA, proteins, and enzymes. It can form hydrogen bonds and π-π interactions with these targets, leading to inhibition of enzyme activity or disruption of cellular processes. The styryl group enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
- 2-Styryl-1h-imidazole
- 4-Styryl-1h-imidazole
- 5-Phenyl-1h-imidazole
Comparison: 5-Styryl-1h-imidazole is unique due to the position of the styryl group, which influences its chemical reactivity and biological activity. Compared to 2-Styryl-1h-imidazole and 4-Styryl-1h-imidazole, the 5-positioned styryl group offers distinct steric and electronic properties, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C11H10N2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
5-[(E)-2-phenylethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-9H,(H,12,13)/b7-6+ |
Clave InChI |
MFHBPHZCHYSGIG-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CN=CN2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


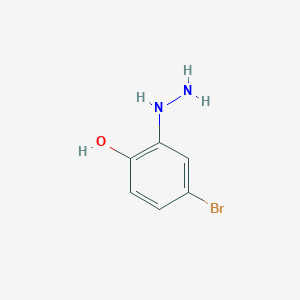

![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

